Sodium 1-heptanesulfonate monohydrate

概要

説明

Sodium 1-heptanesulfonate monohydrate is an ion pairing reagent used in the HPLC analysis of proteins and peptides . It is utilized in high performance capillary electrophoresis analysis of peptides .

Synthesis Analysis

This compound can be used as a reactant to prepare N - (prop-2-ynyl)heptane-1-sulfonamide by reacting with propargylamine . It is also used as a catalyst in the synthesis of aryl-1-arylmethyl-1 H -1,3-benzo [d]imidazoles by the condensation reaction of o -phenylenediamine with various aromatic aldehydes .

Molecular Structure Analysis

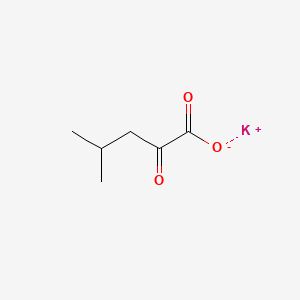

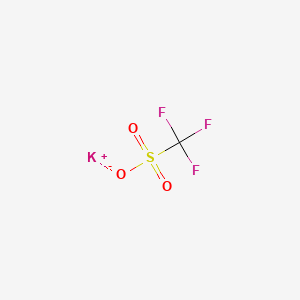

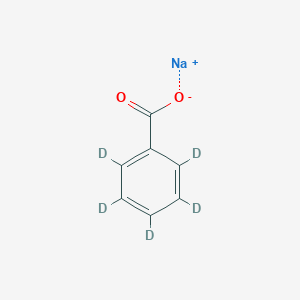

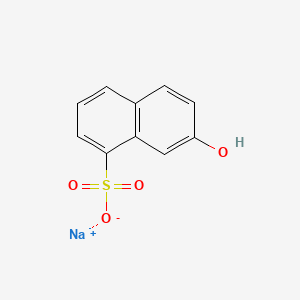

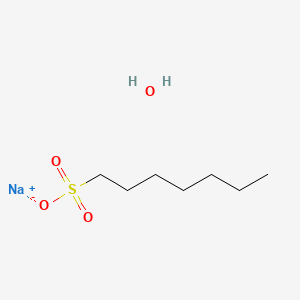

The molecular formula of this compound is C7H17NaO4S . The InChI key is XWZCREJRXRKIRQ-UHFFFAOYSA-M . The canonical SMILES string is CCCCCCCS(=O)(=O)[O-].O.[Na+] which represents its molecular structure .

Chemical Reactions Analysis

This compound acts as an ion-pairing agent, surfactant, and buffer, playing a crucial role in various applications .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 220.26 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 66.6 Ų .

科学的研究の応用

Chromatographic Analysis

Sodium 1-heptanesulfonate monohydrate is used as an ion-pair reagent in chromatographic processes. For instance, in the determination of hydroquinone and metals in photographic developers, it facilitates the chromatographic separation of developing agents on a phenylsilica micro-column with amperometric detection, simplifying the process without the need for pretreatment of the developer. This application demonstrates its utility in analytical chemistry for accurate and efficient separation and detection of components in complex mixtures (Zou Gongwei et al., 1988).

Material Science and Nanotechnology

In the field of material science, this compound plays a role in controlling the morphology of synthesized materials. A study on the morphology-controlled synthesis of ZnO crystals showed that it was used as a morphology controller in a hydrothermal reaction. The concentration of this compound affected the crystal shape, influencing the antibacterial activity of the ZnO crystals. This indicates its potential application in tailoring the properties of nanomaterials for specific uses, such as antimicrobial surfaces (D. Jin et al., 2014).

Pharmaceutical Analysis

In pharmaceutical sciences, this compound is utilized in high-performance liquid chromatography (HPLC) for the analysis of various compounds. For example, it was employed as an ion-pair reagent in the determination of azithromycin. The method facilitated the detection and characterization of azithromycin in pharmaceutical preparations, highlighting its importance in ensuring the quality and efficacy of pharmaceutical products (Ziyi Yang et al., 2009).

Biomedical Research

In biomedical research, this compound is used in the chromatographic analysis of biological samples. A study developed a method for assaying monoamines and their metabolites in rat brain tissue samples, where it was part of the mobile phase in a C8 reversed phase column. This application is crucial for understanding neurological processes and the effects of various substances on the brain, contributing to advances in neuroscience and pharmacology (F. Viljoen et al., 2018).

Environmental Science

In environmental science, this compound is used for the solubility measurement of gases in aqueous solutions. A study on the solubility of gases in solutions of sodium 1-heptanesulfonate provided insights into the behavior of gases in surfactant solutions, which is essential for understanding various environmental processes and developing new technologies for gas capture and storage (W. Prapaitrakul & A. D. King, 1986)

作用機序

Target of Action

Sodium 1-heptanesulfonate monohydrate, also known as Sodium Heptane-1-sulfonate Hydrate, is primarily used as an ion-pairing reagent . It targets various biochemical entities in solution, including proteins and peptides , and plays a crucial role in their analysis.

Mode of Action

As an ion-pairing reagent, this compound interacts with its targets by reducing surface tension for better mixing . It functions as a weak acid, acting through proton donation to reactants present in solution . This proton donation elevates the acidity of the solution, enabling it to catalyze diverse biochemical and physiological reactions .

Biochemical Pathways

The compound is involved in the ion-pair reversed phase liquid chromatography method . It aids in tasks like protein purification and nucleic acid separation . It also serves as a chelating agent for metal ion analysis .

Result of Action

The primary result of this compound’s action is the facilitation of various analytical procedures. For instance, it has been used to develop an ion-pair reversed phase liquid chromatography method for the determination of the antituberculosis drug ethambutol hydrochloride . It also aids in the high-performance capillary electrophoresis analysis of peptides .

Safety and Hazards

将来の方向性

Sodium 1-heptanesulfonate monohydrate is a preferred choice in HPLC and high-performance capillary electrophoresis analyses, aiding in the separation of positively charged analytes in both organic and inorganic compounds, from pharmaceuticals to peptide research . Its future applications may continue to expand in the field of biochemical research and lab experiments.

生化学分析

Biochemical Properties

Sodium 1-heptanesulfonate monohydrate plays a crucial role in biochemical reactions, particularly in ion-pair chromatography and high-performance liquid chromatography (HPLC). It acts as an ion-pairing reagent, facilitating the separation of analytes by forming ion pairs with charged molecules. This compound interacts with various enzymes, proteins, and other biomolecules, enhancing their solubility and stability. For instance, this compound has been used in the analysis of peptides and proteins, where it helps in reducing surface tension and improving the resolution of chromatographic separations .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a surfactant, it can alter the cell membrane’s properties, impacting the transport of molecules across the membrane. Additionally, this compound can modulate enzyme activities and protein interactions, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through ion-pair formation. This interaction stabilizes charged molecules, facilitating their separation and analysis. This compound can also act as a chelating agent, binding to metal ions and preventing their interference in biochemical reactions. Furthermore, it can influence enzyme activity by either inhibiting or activating specific enzymes, depending on the context of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard storage conditions, but its effectiveness may decrease over prolonged periods or under extreme conditions. Long-term studies have shown that this compound maintains its functionality in in vitro and in vivo experiments, although its impact on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. It can influence metabolic flux and alter metabolite levels, impacting the overall metabolic balance within cells. The compound’s role as a chelating agent also affects metal ion availability, which can further modulate metabolic activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s surfactant properties also aid in its distribution by reducing surface tension and promoting better mixing within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. It can be directed to particular compartments or organelles, where it exerts its effects on biochemical reactions and cellular functions. The compound’s localization is crucial for its activity, as it ensures that it interacts with the appropriate biomolecules and enzymes within the cell .

特性

IUPAC Name |

sodium;heptane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZCREJRXRKIRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635625 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207300-90-1 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-heptanesulfonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 1-Heptanesulfonate Monohydrate enhance Fluoroquinolone Detection in HPLC?

A: Fluoroquinolones are weak acids and can exist in ionized forms. This compound acts as an ion-pairing reagent. Its negatively charged sulfonate group interacts with positively charged fluoroquinolone molecules, forming neutral ion pairs. This interaction reduces peak tailing, improves peak shape, and enhances retention on the reversed-phase HPLC column, leading to better separation and more sensitive detection by fluorescence [, , ].

Q2: Are there specific analytical method validation details regarding the use of this compound in these studies?

A2: Yes, the research emphasizes the importance of analytical validation for reliable quantification. Studies using this compound for fluoroquinolone analysis specifically mention validation parameters like:

- Linearity: Assessing the linear relationship between analyte concentration and detector response over a specific range [, , ].

- Recovery: Determining the efficiency of extracting the fluoroquinolones from the feed matrix [, , ].

- Repeatability: Evaluating the method's precision by analyzing replicate samples [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。